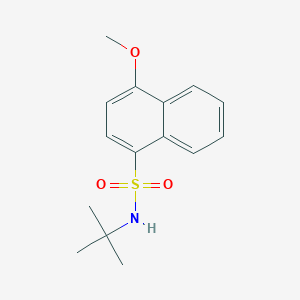![molecular formula C15H21N3O3 B4627755 6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)
6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Overview
Description
The compound of interest is likely involved in the study of heterocyclic chemistry, focusing on pyrazole derivatives and their potential applications in various fields such as material science, pharmacology, and agricultural chemistry. These areas are significant for the development of new materials and biologically active compounds.
Synthesis Analysis
Synthetic approaches for related compounds involve cyclocondensation reactions, Michael-Wittig reactions, and condensation with activated carbonyl groups. These methods are crucial for constructing the pyrazole core and introducing various substituents to achieve the desired functionality and properties (Ghaedi et al., 2015).
Scientific Research Applications
Environmental and Health Monitoring
Compounds similar to the one described are often studied for their environmental presence and potential health impacts. For example, studies on the environmental exposure to various chemicals, such as plasticizers like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) and the presence of carcinogenic heterocyclic amines in urine, highlight the importance of monitoring chemical exposure from everyday products and foods (Silva et al., 2013) (Ushiyama et al., 1991).
Dietary Impacts on Health
Research into the effects of diet on health, specifically the intake of heterocyclic amines from cooked meats and their potential carcinogenic effects, underscores the complex relationship between diet, metabolism, and cancer risk. Studies have found associations between meat consumption, cooking methods, and the risk of developing various cancers, highlighting the role of diet in disease prevention (Cross et al., 2005).
Toxicology and Safety Assessments
The safety and toxicological profiles of complex chemicals are critical areas of research, especially for compounds used in consumer products. Studies on the metabolism and excretion of synthetic pyrethroids in humans, for instance, provide insight into how these commonly used insecticides are processed by the body and highlight the importance of understanding chemical safety and the potential for exposure (Wielgomas, 2013).
Metabolism and Biochemical Research
Research into the metabolism of dietary components and environmental contaminants helps elucidate how the body processes and detoxifies various substances. This includes studies on how specific genes and metabolic pathways are involved in the metabolism of heterocyclic amines and other compounds, which can inform risk assessments and dietary recommendations (Boobis et al., 1994).
properties
IUPAC Name |
6-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-8-5-11(12(15(20)21)6-9(8)2)14(19)17-13-7-16-18(4)10(13)3/h7,11-12H,5-6H2,1-4H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRRDDDDGJEAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=C(N(N=C2)C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)


![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)
![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)

![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)